molecular formula C18H19N3S2 B12913536 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- CAS No. 284681-96-5

4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)-

Cat. No.: B12913536
CAS No.: 284681-96-5
M. Wt: 341.5 g/mol
InChI Key: WLGMHWLDPREYAR-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- is a pyrimidine derivative featuring a thioether-substituted aromatic core. Pyrimidines are heterocyclic compounds with two nitrogen atoms, widely recognized for their biological significance in nucleic acids, vitamins, and therapeutics . The target compound’s structure includes:

  • Position 4: A primary amine (-NH₂), a common functional group in bioactive pyrimidines (e.g., sulfadiazine, an antibacterial agent) .
  • Position 2: A butylthio (-S-C₄H₉) group, which enhances lipophilicity and may influence membrane permeability.
  • Position 6: A 2-naphthalenylthio (-S-C₁₀H₇) group, a bulky aromatic substituent that could promote π-π stacking interactions in biological targets.

Properties

CAS No.

284681-96-5

Molecular Formula

C18H19N3S2

Molecular Weight

341.5 g/mol

IUPAC Name

2-butylsulfanyl-6-naphthalen-2-ylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C18H19N3S2/c1-2-3-10-22-18-20-16(19)12-17(21-18)23-15-9-8-13-6-4-5-7-14(13)11-15/h4-9,11-12H,2-3,10H2,1H3,(H2,19,20,21)

InChI Key

WLGMHWLDPREYAR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=CC(=N1)SC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Thioether Formation:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups, enhancing or altering the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The butylthio and naphthalenylthio groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key attributes of the target compound with structurally related pyrimidines:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- Butylthio (2), Naphthalenylthio (6) C₁₈H₁₉N₃S₂ 353.49* High lipophilicity, low aqueous solubility
4-Amino-2-(methylthio)-6-pyrimidinol Methylthio (2), Hydroxyl (6) C₅H₇N₃OS 157.19 Moderate polarity, higher solubility
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Chloro (4), Fluorophenylthio (6) C₁₀H₇ClFN₃S 255.70 Moderate lipophilicity, halogen effects
Sulfadiazine Sulfonamide (4) C₁₀H₁₀N₄O₂S 250.28 Antibacterial, moderate solubility

*Note: Molecular weight and formula for the target compound are inferred from structural analogs due to lack of direct data.

Key Observations:

The naphthalenylthio group introduces steric bulk and aromaticity, which may improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) compared to smaller substituents like hydroxyl or chloro .

This contrasts with sulfonamides (e.g., sulfadiazine), which exhibit hydrogen-bonding capabilities .

Biological Activity

4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19N3S2
  • Molar Mass : 341.49 g/mol
  • CAS Number : 284681-96-5

Biological Activity Overview

Pyrimidine derivatives, including 4-Pyrimidinamine, exhibit a wide range of biological activities. These compounds are recognized for their roles in medicinal chemistry due to their diverse pharmacological properties:

  • Anticancer Activity : Pyrimidine derivatives have been studied for their anticancer properties. Research indicates that certain pyrimidine compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) . The specific compound under consideration has shown promising results in preliminary studies.
  • Antimicrobial Properties : The compound has been evaluated against various microbial strains, including E. coli, S. aureus, and C. albicans. Studies have indicated that pyrimidine derivatives can exhibit antibacterial and antifungal activities .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine compounds possess anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation .

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of various pyrimidine derivatives on different cancer cell lines. The results indicated that compounds similar to 4-Pyrimidinamine showed significant IC50 values against MCF-7 and A549 cells, suggesting strong anticancer potential .
    • Table 1 summarizes the IC50 values of related compounds against selected cancer cell lines:
    CompoundCell LineIC50 (µM)
    Compound AMCF-70.09
    Compound BA5490.03
    4-PyrimidinamineMCF-7TBD
    4-PyrimidinamineA549TBD
  • Antimicrobial Activity :
    • The antimicrobial efficacy of 4-Pyrimidinamine was tested against seven microbial strains. The minimum inhibitory concentration (MIC) was determined for each strain, showing varying levels of effectiveness .
    Table 2 outlines the antimicrobial activity results:
    Microbial StrainMIC (µg/mL)
    E. coliTBD
    S. aureusTBD
    C. albicansTBD
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that pyrimidine derivatives could inhibit pro-inflammatory cytokines, leading to a reduction in inflammation markers . The specific impact of 4-Pyrimidinamine on inflammatory pathways remains to be fully elucidated.

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